1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide
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Overview
Description
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide is a synthetic compound that belongs to the family of amides. It has been studied for its various scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Structural and Functional Analysis
- This compound has been analyzed for its structure-activity relationship, focusing on improving its potential oral bioavailability as a transcription inhibitor mediated by both NF-kappaB and AP-1 transcription factors. Modifications at specific positions of its structure were assessed for cell-based activity and gastrointestinal permeability, indicating the significance of the carboxamide group for activity (Palanki et al., 2000).
Antifungal Activity
- Derivatives of this compound, specifically N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, have been synthesized and evaluated for antifungal activity against phytopathogenic fungi. Some of these derivatives displayed significant inhibition activities, showcasing their potential as antifungal agents (Wu et al., 2012).
Chemical Synthesis and Analysis
- Research has been conducted on the intramolecular sulfoxide electrophilic sulfenylation in derivatives of this compound, providing insights into its conformational properties and chemical behavior under specific conditions (Eggers et al., 2007).
- The synthesis and crystal structure of derivatives, such as (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide, have been studied to understand the molecular arrangement and stability, providing a foundation for further application in various fields (Yan & Liu, 2007).
Therapeutic Research
- Its derivatives have been investigated for their potential as inhibitors in various biological pathways, such as glycine transporter 1 (GlyT1) inhibitors, showing the compound's relevance in therapeutic research and drug development (Yamamoto et al., 2016).
- Some derivatives have also been identified as inhibitors of soluble epoxide hydrolase, highlighting their potential utility in therapeutic applications and disease model studies (Thalji et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1-phenyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclopentane-1-carboxamide is blood coagulation factor Xa . Factor Xa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
The compound interacts with its target, factor Xa, by inhibiting its function It’s known that factor xa inhibitors prevent the conversion of prothrombin to thrombin, thus inhibiting blood clot formation .
Biochemical Pathways
Factor Xa, along with nonenzymatic cofactor Va and Ca2+ on the phospholipid surface of platelets or endothelial cells, forms the prothrombinase complex . This complex is responsible for the proteolysis of prothrombin to catalytically active thrombin . Thrombin, in turn, catalyzes the cleavage of fibrinogen to fibrin, thus initiating a process that ultimately leads to clot formation . By inhibiting factor Xa, the compound disrupts this pathway and prevents clot formation .
Pharmacokinetics
It is mentioned that the compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The primary result of the compound’s action is the inhibition of blood clot formation . By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, and thus the subsequent conversion of fibrinogen to fibrin . This prevents the formation of blood clots, which is the final step in the coagulation cascade .
Properties
IUPAC Name |
1-phenyl-N-[[3-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-20(22,23)17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFQFJAMMHBQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.